Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate;hydrochloride
Overview
Description
Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate;hydrochloride typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of tert-butylamino groups and the ethyl ester moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups within the compound to higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate;hydrochloride include other thieno[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- Ethyl 4-(tert-butylamino)butylcarbamate hydrochloride
- Ethyl 4-(tert-pentylamino)butylcarbamate hydrochloride
- Ethyl 4-(isopropylamino)butylcarbamate hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S.ClH/c1-8-24-16(23)13-11(9-21-17(2,3)4)12-14(22-18(5,6)7)19-10-20-15(12)25-13;/h10,21H,8-9H2,1-7H3,(H,19,20,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWJCIRZOXDQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC(C)(C)C)CNC(C)(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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